molecular formula C5H6IN3 B13664682 3-Iodo-6-methylpyrazin-2-amine

3-Iodo-6-methylpyrazin-2-amine

Cat. No.: B13664682
M. Wt: 235.03 g/mol
InChI Key: LUHYWXZXHYGXTD-UHFFFAOYSA-N
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Description

3-Iodo-6-methylpyrazin-2-amine is a heterocyclic organic compound with the molecular formula C₅H₆IN₃. It is a derivative of pyrazine, characterized by the presence of an iodine atom at the 3rd position and a methyl group at the 6th position on the pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-6-methylpyrazin-2-amine typically involves the iodination of 6-methylpyrazin-2-amine. One common method includes the reaction of 6-methylpyrazin-2-amine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling iodine and other reagents .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-6-methylpyrazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-6-methylpyrazin-2-amine, while a Suzuki coupling reaction could produce a biaryl derivative .

Scientific Research Applications

3-Iodo-6-methylpyrazin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Iodo-6-methylpyrazin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The iodine atom and the pyrazine ring play crucial roles in its binding affinity and specificity. The exact molecular targets and pathways involved would vary based on the derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodo-6-methylpyrazin-2-amine is unique due to the presence of both the iodine atom and the amine group, which confer distinct chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Properties

Molecular Formula

C5H6IN3

Molecular Weight

235.03 g/mol

IUPAC Name

3-iodo-6-methylpyrazin-2-amine

InChI

InChI=1S/C5H6IN3/c1-3-2-8-4(6)5(7)9-3/h2H,1H3,(H2,7,9)

InChI Key

LUHYWXZXHYGXTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=N1)N)I

Origin of Product

United States

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